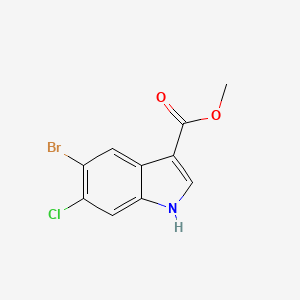

methyl 5-bromo-6-chloro-1H-indole-3-carboxylate

説明

Methyl 5-bromo-6-chloro-1H-indole-3-carboxylate (CAS: 1467059-91-1) is a halogenated indole derivative with the molecular formula C₁₀H₇BrClNO₂ and a molecular weight of 288.53 g/mol . It is widely utilized as a building block in medicinal chemistry, particularly in the synthesis of protein degraders and other bioactive molecules . The compound is commercially available with a purity of ≥97% and requires storage at room temperature in a dry, dark environment . Its synthesis often involves cross-coupling reactions, such as Suzuki-Miyaura couplings, using palladium catalysts under inert conditions .

特性

IUPAC Name |

methyl 5-bromo-6-chloro-1H-indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClNO2/c1-15-10(14)6-4-13-9-3-8(12)7(11)2-5(6)9/h2-4,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLMOQYXKIYBPBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC2=CC(=C(C=C21)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-bromo-6-chloro-1H-indole-3-carboxylate typically involves the bromination and chlorination of an indole precursor. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core. Subsequent bromination and chlorination steps introduce the halogen substituents at the desired positions on the indole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

Methyl 5-bromo-6-chloro-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of base and solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce biaryl compounds.

科学的研究の応用

Medicinal Chemistry

Methyl 5-bromo-6-chloro-1H-indole-3-carboxylate serves as a lead compound in drug discovery, particularly for developing novel therapeutic agents targeting various diseases:

- Anticancer Activity : Studies indicate that this compound can inhibit the growth of cancer cells by interfering with specific molecular pathways involved in cell proliferation. Its ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2) is particularly noteworthy, as this receptor plays a critical role in angiogenesis, a process essential for tumor growth and metastasis .

- Antimicrobial Properties : The compound exhibits antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Its structural characteristics allow it to interact effectively with bacterial targets, leading to potential therapeutic applications against resistant infections .

Biochemical Research

In biochemical studies, this compound is utilized to explore indole-based biological pathways:

- Mechanistic Studies : It serves as a probe to investigate the biochemical mechanisms underlying indole derivatives' actions. This includes studying its interactions with enzymes and receptors that modulate cellular functions.

Industrial Applications

The compound is also relevant in industrial chemistry:

- Synthesis of Dyes and Pigments : Due to its unique chemical structure, this compound is employed in synthesizing specialty chemicals such as dyes and pigments, contributing to various manufacturing processes.

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of this compound, researchers found that it effectively inhibited the proliferation of various cancer cell lines. The compound's mechanism was linked to its ability to block VEGFR signaling pathways, demonstrating potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against MRSA. The findings revealed that this compound exhibited significant inhibitory effects on bacterial growth, highlighting its potential use in treating resistant infections .

作用機序

The mechanism of action of methyl 5-bromo-6-chloro-1H-indole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of halogen substituents can enhance its binding affinity and specificity for certain targets, influencing its biological activity.

類似化合物との比較

Comparison with Structurally Similar Compounds

Halogenated Indole Derivatives with Varying Substituents

Table 1: Structural and Functional Comparison of Halogenated Indole Esters

Key Observations :

Ester Group Position: The carboxylate group at position 3 in the target compound contrasts with analogs like ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate, where the ester is at position 2.

Halogen Variations :

- Fluorine vs. Chlorine : Methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate (CAS: 1352394-18-3) exhibits higher electronegativity at position 6, which may enhance metabolic stability compared to the chloro analog .

- Iodine vs. Bromine/Chlorine : Methyl 6-bromo-5-iodo-1H-indole-3-carboxylate (CAS: 475641-12-4) has a larger iodine atom at position 5, which could influence π-stacking interactions in biological systems .

生物活性

Methyl 5-bromo-6-chloro-1H-indole-3-carboxylate is a derivative of indole, a structure known for its diverse biological activities. This compound, like many indole derivatives, has garnered attention in medicinal chemistry due to its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

This compound features a bromine atom at the 5-position and a chlorine atom at the 6-position of the indole ring. The carboxylate group at the 3-position enhances its reactivity and biological activity. The general structure can be represented as follows:

Indole derivatives, including this compound, are known to interact with various biological targets:

- Anticancer Activity : Indoles have been shown to induce apoptosis in cancer cells through mechanisms such as caspase activation and modulation of reactive oxygen species (ROS) levels. Studies indicate that indole derivatives can inhibit cell proliferation in various cancer cell lines, including breast and colorectal cancers .

- Antimicrobial Properties : Indole derivatives exhibit significant antimicrobial activity against a range of pathogens. The presence of halogen substituents (bromine and chlorine) enhances their interaction with microbial targets, leading to increased efficacy .

- Anti-inflammatory Effects : Compounds with indole structures have been reported to modulate inflammatory pathways, potentially reducing cytokine release and inflammation markers in vitro .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound based on existing literature:

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of various indole derivatives, including this compound, on MCF-7 breast cancer cells. The compound demonstrated an IC50 value in the low micromolar range, indicating potent anticancer activity compared to standard chemotherapeutics .

- Antimicrobial Efficacy : In another investigation, the antimicrobial properties of several brominated indoles were assessed against Staphylococcus aureus and Escherichia coli. This compound showed significant inhibitory effects, suggesting its potential as a lead compound for developing new antimicrobial agents .

Research Findings

Recent research highlights the synthesis and optimization of this compound through microwave-assisted methods, resulting in higher yields and reduced reaction times. This approach facilitates the production of biologically active indoles that can be further modified for enhanced efficacy .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare methyl 5-bromo-6-chloro-1H-indole-3-carboxylate, and how can reaction conditions be optimized for higher yields?

Answer:

The synthesis typically involves sequential halogenation and esterification of the indole core. For example, bromination at the 5-position and chlorination at the 6-position can be achieved using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–25°C). Esterification of the 3-carboxylic acid group is often performed via Fischer esterification using methanol and catalytic sulfuric acid . Optimization strategies include:

- Design of Experiments (DoE): Systematic variation of temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry to identify optimal conditions .

- Purification: Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures to isolate high-purity product .

Advanced: How do intermolecular hydrogen bonding patterns influence the crystal packing and stability of this compound?

Answer:

X-ray crystallography reveals that the indole NH group forms N–H⋯O hydrogen bonds with the ester carbonyl oxygen of adjacent molecules, creating dimeric units. These dimers further connect via weaker C–H⋯O or halogen (Br/Cl) interactions, forming layered structures parallel to specific crystallographic planes (e.g., (101)). Such packing stabilizes the lattice and reduces solubility in nonpolar solvents. Graph-set analysis (e.g., motifs) can quantify these interactions . Computational tools like Mercury CSD or CrystalExplorer aid in visualizing and analyzing these networks .

Basic: What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Answer:

- NMR Spectroscopy: NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, ester methyl at δ 3.9 ppm). NMR identifies carbonyl carbons (δ ~165 ppm) and halogenated aromatic carbons .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H] at m/z 318.9432 for CHBrClNO) and detects isotopic patterns from Br/Cl .

- IR Spectroscopy: Ester C=O stretches (~1740 cm) and indole N–H stretches (~3400 cm) confirm functional groups .

Advanced: How can computational modeling predict the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron density at halogenated positions. The 5-bromo substituent is more electrophilic than 6-chloro due to lower electronegativity, making it a preferred site for palladium-catalyzed coupling. Fukui indices and molecular electrostatic potential (MESP) maps further highlight nucleophilic/electrophilic regions . Experimental validation via NMR (if fluorine analogs are synthesized) or X-ray photoelectron spectroscopy (XPS) can confirm computational predictions .

Basic: What safety precautions are critical when handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation: Use fume hoods due to potential dust/aerosol formation.

- Storage: Keep in airtight containers at 2–8°C, away from light to prevent decomposition .

- Waste Disposal: Halogenated waste must be segregated and treated via incineration with scrubbers for halogen removal .

Advanced: How does modifying substituents (e.g., replacing Br/Cl with methoxy or amino groups) alter the compound’s bioactivity?

Answer:

- Electron-Withdrawing vs. Donating Groups: Bromine (Br) and chlorine (Cl) are electron-withdrawing, reducing electron density on the indole ring and potentially enhancing interactions with electrophilic biological targets (e.g., kinase ATP-binding pockets). Methoxy or amino groups increase electron density, altering binding affinity .

- Case Study: Replacing Br with a diethylamino group in analogs (e.g., ethyl 6-bromo-4-((dimethylamino)methyl)-1H-indole-3-carboxylate) improves solubility and cellular permeability, as shown in logP assays and MDCK cell monolayers .

Advanced: What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?

Answer:

- Halogen Handling: Large-scale bromination/chlorination requires specialized reactors (e.g., Hastelloy C-276) to resist corrosion .

- Exothermic Reactions: Use jacketed reactors with precise temperature control (−10 to 5°C) to manage heat from halogenation steps .

- Purification: Switch from column chromatography to continuous crystallization or high-throughput screening (HTS) of solvent systems for cost-effective purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。